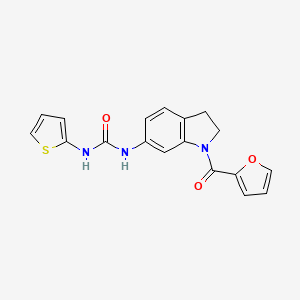

1-(1-(Furan-2-carbonyl)indolin-6-yl)-3-(thiophen-2-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(1-(Furan-2-carbonyl)indolin-6-yl)-3-(thiophen-2-yl)urea" is a urea derivative that is not directly described in the provided papers. However, the papers do discuss related urea and thiourea derivatives, which can provide insights into the chemical behavior and potential applications of the compound . For instance, urea derivatives are known for their biological activities, including enzyme inhibition properties .

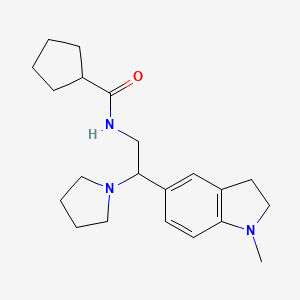

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an amine with isocyanates or isothiocyanates. In the context of the provided papers, Hunig's base catalysis is used to synthesize a series of 1-(2,3-dihydro-1H-indan-1-yl)-3-aryl urea/thiourea derivatives, indicating that a similar approach could potentially be applied to synthesize the compound of interest . The synthesis process is crucial as it affects the purity, yield, and pharmacological properties of the final product.

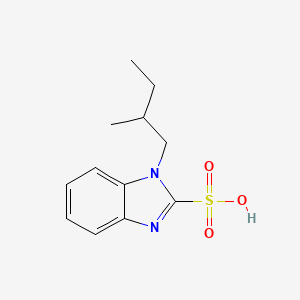

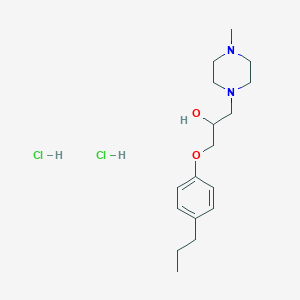

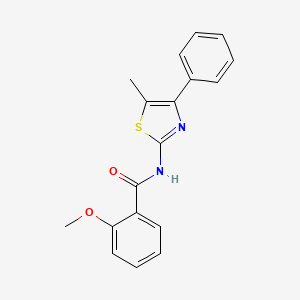

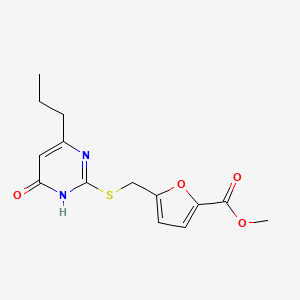

Molecular Structure Analysis

The molecular structure of urea derivatives is significant as it dictates the compound's conformation and ability to interact with biological targets. For example, the U-shape conformation observed in 1-benzyl-3-furoyl-1-phenylthiourea, due to the presence of intramolecular hydrogen bonding, is a structural feature that could influence the binding affinity and activity of similar compounds . The geometrical parameters obtained from XRD studies and computational methods such as DFT provide valuable information about the stability and electronic properties of these molecules .

Chemical Reactions Analysis

Urea and thiourea derivatives participate in various chemical reactions, primarily due to their functional groups. The reactivity of the urea moiety, especially in forming hydrogen bonds, is essential for its biological activity. For instance, the synthesized urea/thiourea derivatives in the papers show potential as antioxidants and enzyme inhibitors, which is attributed to their ability to form strong hydrogen bonding interactions with specific amino acid residues in enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The vibrational spectroscopy, NMR, and elemental analysis provide insights into the compound's purity and structural integrity . Additionally, the electronic properties, including HOMO and LUMO energies, are indicative of the compound's reactivity and potential as a charge transfer agent. The non-linear optical (NLO) behavior, dipole moment, polarizability, and hyperpolarizability are also critical properties that can be explored for various applications .

Aplicaciones Científicas De Investigación

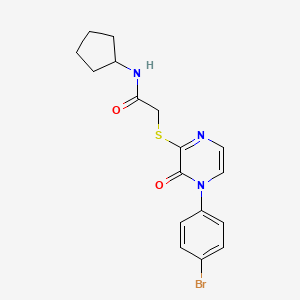

Chemosensing and Molecular Docking

Acylthiourea derivatives, including compounds structurally similar to 1-(1-(Furan-2-carbonyl)indolin-6-yl)-3-(thiophen-2-yl)urea, have been synthesized and characterized, showing promising results in chemosensing and molecular docking studies. These derivatives exhibit fluorescence emission and have been analyzed for their sensing ability through colorimetric and fluorescence titrations. Moreover, in silico anti-inflammatory, antimalarial, and anti-tuberculosis activities have been investigated, showing good antioxidant activity as well (Kalaiyarasi et al., 2019).

Antioxidant Studies

The antioxidant capacity of related compounds has been explored, highlighting the potential for these molecules in mitigating oxidative stress. Such studies pave the way for further research into their applicability in pharmaceuticals and as dietary supplements to combat oxidative damage in cells (Kalaiyarasi et al., 2019).

Antibacterial and Antifungal Activities

Research into urea and thiourea derivatives, closely related to the compound , has demonstrated antibacterial and antifungal activities. These studies provide a foundation for developing new antimicrobial agents that could address the rising concern of antibiotic resistance. The screening against various bacterial and fungal strains indicates a promising direction for future drug development and the potential for these compounds to serve as a basis for new treatments (Alabi et al., 2020).

Synthesis and Bioactivity

The synthesis of novel compounds with structures similar to 1-(1-(Furan-2-carbonyl)indolin-6-yl)-3-(thiophen-2-yl)urea has led to discoveries in bioactive properties, including antimicrobial and potential anticancer activities. These findings underscore the importance of chemical synthesis in the development of new therapeutic agents and contribute to a broader understanding of the molecular framework necessary for biological activity (Donlawson et al., 2020).

Molecular Docking Studies

Molecular docking studies of compounds within this chemical family have provided insights into their interaction with biological targets, underscoring their potential as lead compounds in drug discovery. These investigations help to predict the binding efficiency and specificity of compounds to various proteins, aiding in the design of drugs with improved efficacy and reduced side effects (Nishtala & Basavoju, 2018).

Propiedades

IUPAC Name |

1-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c22-17(15-3-1-9-24-15)21-8-7-12-5-6-13(11-14(12)21)19-18(23)20-16-4-2-10-25-16/h1-6,9-11H,7-8H2,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUPKHNIVRVPRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)NC(=O)NC3=CC=CS3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B3000234.png)

![1'-(4-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3000236.png)

![2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B3000237.png)

![5-Chloro-2-methoxy-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide](/img/structure/B3000244.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B3000253.png)